Compound Description: Lapatinib is a tyrosine kinase inhibitor that is approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2) [, ]. It is a substrate for the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) []. Additionally, lapatinib acts as an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1, a hepatic uptake transporter [].
Compound Description: Imatinib is a therapeutic agent used to treat leukemia. It functions by specifically inhibiting the activity of tyrosine kinases []. Imatinib exists in various salt forms, including piperazin-1-ium mesylate, picrate, citrate, fumarate, and malonate [].
3. Osimertinib [8-(4-(4-(4-methoxy-3-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino)phenyl)-1H-pyrazol-1-yl)butyl)piperazin-1-yl)-6-methoxypyrido[3,2-d]pyrimidine-2-amine methanesulfonate]* Compound Description: Osimertinib is an antineoplastic agent. A study developed a method to quantify the potential genotoxic impurity "3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide" within Osimertinib mesylate [].* Relevance: The potential genotoxic impurity of Osimertinib contains a 3-chloro-4-methoxyphenyl group which is also present in N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. The presence of this common structural motif warrants further investigation into the potential for similar genotoxic impurities in N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide.
Compound Description: Sorafenib tosylate is a selective protein kinase inhibitor used in the treatment of hepatocellular carcinoma and renal cell carcinoma []. It is noteworthy for its existence in a crystalline β-modification, which demonstrates superior biological activity compared to the sorafenib tosylate form II [].
Compound Description: Nilotinib, an anti-leukemia cytostatic drug, is utilized in cancer treatment [, ]. Its nanosize weakly crystalline modification exhibits significantly higher solubility (15-20 times) compared to the existing modification A []. This enhanced solubility results in faster absorption and increased activity within the body [].
Compound Description: GDC-0449, also known as Vismodegib, is an orally bioavailable Hedgehog (Hh) signaling pathway inhibitor []. It is currently being developed for the treatment of various cancers and is in Phase II clinical trials []. GDC-0449 exhibits metabolic stability in mouse, rat, dog, and human hepatocytes but undergoes more rapid turnover in monkey hepatocytes [].
7. (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide * Compound Description: This compound is a potent and selective class I HDAC inhibitor, displaying potential as an oral anticancer drug candidate []. It demonstrates strong antitumor activity in vitro against human myelodysplastic syndrome (SKM-1) cell lines and in vivo in SKM-1 xenograft models [].* Relevance: Both this compound and N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide belong to the benzamide class of compounds. The presence of a benzamide moiety is a key structural similarity. Exploring potential anticancer activity for N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, particularly in relation to HDAC inhibition, could be a promising area of research given the structural and potential functional similarities.
8. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide* Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, exhibiting significant effects in rodent models for schizophrenia without inducing undesirable central nervous system side effects [].* Relevance: This compound, along with N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, shares a common structural feature: a chlorine atom at the 3-position of the phenyl group. This halogen substitution, even in distinct chemical backbones, can influence the molecule's physicochemical properties and potentially impact its binding affinity to biological targets.
9. F 13640 [(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, Fumaric Acid Salt]* Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) agonist. It exhibits a dual nature, inducing both hyperalgesic and analgesic effects in rats [].* Relevance: Both F 13640 and N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide share a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This specific halogenation pattern, despite differences in their overall structures, hints at potential similarities in their pharmacological profiles. It underscores a possible connection in their interactions with biological targets, particularly those influenced by halogen bonding.
10. 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)* Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor effective against the imatinib-resistant T315I mutant. It shows promising anti-leukemic activity [].* Relevance: AKE-72 and N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide share a common structural motif: a trifluoromethyl group attached to the phenyl ring. This substitution is known to impact a molecule's lipophilicity and metabolic stability. The shared presence of this group suggests a potential for N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide to exhibit similar pharmacological properties to AKE-72, potentially including anticancer activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.